molecular formula Tb96 B13387726 RuPhosPd(crotyl)Cl

RuPhosPd(crotyl)Cl

Cat. No.: B13387726
M. Wt: 15256.834 g/mol
InChI Key: LRULPCBGFGVMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RuPhosPd(crotyl)Cl, also known as chloro(crotyl)(2-dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl)palladium(II), is a palladium-based catalyst. It is widely recognized for its efficiency in facilitating various organic reactions, particularly amination reactions. The compound is characterized by its bulky, electron-rich RuPhos ligand, which enhances its reactivity and minimizes the formation of side products .

Preparation Methods

Synthetic Routes and Reaction Conditions

RuPhosPd(crotyl)Cl is synthesized through a series of chemical reactions involving palladium and the RuPhos ligand. The synthesis typically involves the reaction of palladium(II) chloride with the RuPhos ligand in the presence of a crotyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

RuPhosPd(crotyl)Cl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amination Reactions: Common reagents include secondary amines and aryl halides.

    Cross-Coupling Reactions: Reagents include aryl boronic acids (for Suzuki-Miyaura) and aryl halides (for Buchwald-Hartwig).

Major Products

Scientific Research Applications

RuPhos Pd(crotyl)Cl, also known as RuPhos Pd(crotyl)Cl, is a pi-allyl catalyst that facilitates efficient delivery of the RuPhos ligand . This compound has the CAS number 1798781-96-0 and a molecular weight of 663.62, with palladium (Pd) content of 16.04% . The long description of RuPhos Pd(crotyl)Cl is chloro(crotyl)(2-dicyclohexylphosphino-2′,6′-diisopropoxy-1,1'-biphenyl)palladium(II) .

Scientific Research Applications

RuPhos Pd(crotyl)Cl demonstrates excellent performance in amination reactions, especially with faster reaction rates when used with secondary amines . Additionally, RuPhos is used as a ligand in Pd-catalyzed alkene difunctionalization reactions of enolates .

Case Studies

  • Alkene Difunctionalization: RuPhos is utilized as a ligand in palladium-catalyzed alkene difunctionalization reactions of enolates. For example, it facilitates the coupling of a substrate with diethyl malonate to produce a spirocycle in high yield . Similarly, it is effective in coupling sterically hindered methyl isobutyrate with terminal alkene substrates .
  • Suzuki-Miyaura Coupling: In the synthesis of a drug candidate (17) for treating cancers, RuPhos, in conjunction with PdCl2(PhCN)2, enabled complete conversion in a Suzuki-Miyaura coupling, which is used to install the azaindole structure from a boronate ester .
  • Buchwald-Hartwig Amination: RuPhos is used in Buchwald-Hartwig amination reactions. In the synthesis of an intermediate (89) of abemaciclib (Verzenio), RuPhos was the only ligand screened that provided the desired conversion with lower loadings of palladium, which is used to treat breast cancer .

Table of Applications

Reaction TypeSubstrates/ReactantsProduct(s)LigandCatalystReference
Alkene DifunctionalizationAlkenyl triflates, diethyl malonate, methyl isobutyrateSpirocycles, substituted estersRuPhosPd
Suzuki-Miyaura CouplingBoronate ester (16)Azaindole structure (part of drug candidate 17)Not applicable(DTBPPS) palladium, Pd(dppf)Cl2
Buchwald-Hartwig AminationProtected amineIntermediate (89) for abemaciclib (Verzenio)RuPhosPdCl2(PhCN)2

Mechanism of Action

The mechanism of action of RuPhosPd(crotyl)Cl involves the activation of the palladium center by the RuPhos ligand. The bulky, electron-rich ligand enhances the reactivity of the palladium, facilitating the formation of key intermediates in the catalytic cycle. The crotyl group plays a crucial role in stabilizing these intermediates, allowing for efficient catalysis. The molecular targets include aryl halides and amines, which undergo oxidative addition and reductive elimination steps to form the desired products .

Comparison with Similar Compounds

Similar Compounds

    XPhosPd(crotyl)Cl: Similar to RuPhosPd(crotyl)Cl but with a different ligand structure.

    SPhosPd(crotyl)Cl: Another palladium-based catalyst with a different ligand.

Uniqueness

This compound is unique due to its bulky, electron-rich RuPhos ligand, which provides enhanced reactivity and minimizes side product formation. This makes it particularly effective in amination reactions and other catalytic processes where high efficiency and selectivity are required .

Biological Activity

RuPhosPd(crotyl)Cl is a palladium(II) complex that has garnered attention for its significant role in catalyzing various organic reactions, particularly in cross-coupling processes. This article delves into its biological activity, focusing on its reactivity patterns, applications in synthetic chemistry, and comparative performance with other palladium complexes.

Structural Characteristics

This compound features a palladium center coordinated to a crotyl group and the RuPhos ligand. The structure is crucial as it enhances the reactivity and stability of the complex in catalytic processes. The molecular formula is C34H50ClO2PPdC_{34}H_{50}ClO_2PPd, with a molecular weight of 663.62 g/mol, and it contains approximately 16.04% palladium by weight .

Catalytic Applications

Cross-Coupling Reactions : this compound is primarily utilized in cross-coupling reactions such as:

  • Suzuki-Miyaura Reaction : Effective in coupling aryl halides with boronic acids, leading to biaryl compounds.
  • Buchwald-Hartwig Amination : Facilitates the formation of substituted amines from aryl halides and amines.

The presence of the crotyl group allows for unique reactivity patterns, enhancing the formation of diverse products depending on the substrates employed .

Comparative Performance

A comparison of this compound with other palladium complexes reveals its unique advantages:

CompoundLigand TypeUnique Features
CinnamylPd(IPr)ClN-HeterocyclicHigher activity due to steric bulk
AllylPd(IPr)ClN-HeterocyclicLess stable; prone to dimerization
Pd(dppf)ClDiphosphineBroad scope for various coupling reactions
Pd(PPh₃)₂Cl₂TriphenylphosphineEstablished catalyst for numerous reactions
This compound Phosphine Enhanced stability and reactivity in amination reactions

The RuPhos ligand contributes to superior selectivity and yield in target products compared to other catalysts .

Reaction Conditions and Performance

Research indicates that modifying reaction conditions such as temperature, solvent choice, and ligand concentration can significantly influence the catalytic performance of this compound. For instance, studies have shown that this complex exhibits improved reaction rates when used with secondary amines in amination reactions, achieving faster conversions compared to other palladium catalysts .

Case Studies

  • Amination Reactions : In a study involving the synthesis of complex organic molecules, this compound demonstrated superior performance in Buchwald-Hartwig amination reactions, achieving high yields with minimal side products. The reaction conditions were optimized to maximize conversion rates while maintaining product purity .
  • Suzuki-Miyaura Couplings : Another investigation highlighted the efficiency of this compound in Suzuki-Miyaura reactions, where it facilitated complete conversion of aryl halides at lower catalyst loadings compared to traditional methods. This was attributed to the unique electronic properties imparted by the RuPhos ligand .

Properties

Molecular Formula

Tb96

Molecular Weight

15256.834 g/mol

IUPAC Name

terbium

InChI

InChI=1S/96Tb

InChI Key

LRULPCBGFGVMGB-UHFFFAOYSA-N

Canonical SMILES

[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.